molecular formula C16H15NO5 B14757417 ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate

ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate

Cat. No.: B14757417
M. Wt: 301.29 g/mol
InChI Key: CUMKXKKWENAHRS-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate is unique due to the presence of the 5-oxooxolan-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 4-oxo-7-(5-oxooxolan-2-yl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C16H15NO5/c1-2-21-16(20)11-8-17-12-7-9(3-4-10(12)15(11)19)13-5-6-14(18)22-13/h3-4,7-8,13H,2,5-6H2,1H3,(H,17,19)

InChI Key

CUMKXKKWENAHRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C3CCC(=O)O3

Origin of Product

United States

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